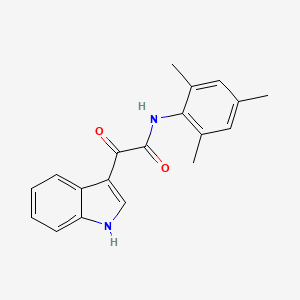

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide

Description

2-(1H-Indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a 2-oxoindole moiety linked to an N-(2,4,6-trimethylphenyl) group. The indole ring, a bicyclic aromatic system with a pyrrole fused to a benzene ring, is substituted at the 3-position with a ketone group, while the acetamide nitrogen is bonded to a sterically hindered 2,4,6-trimethylphenyl (mesityl) group.

The compound’s synthesis likely involves coupling reactions between indole-3-glyoxylate derivatives and mesitylamine precursors, analogous to methods reported for structurally related N-arylacetamides (e.g., Pd-catalyzed arylation or nucleophilic substitution) .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-11-8-12(2)17(13(3)9-11)21-19(23)18(22)15-10-20-16-7-5-4-6-14(15)16/h4-10,20H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXITAAKSMTSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation method remains the most widely reported pathway for introducing the 2-oxoacetamide group at the indole C3 position.

Procedure :

- Indole Activation : 1H-Indole is treated with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C.

- Acylation : Aluminum chloride (1.2 equiv) is added to facilitate electrophilic substitution, yielding 3-acetylindole intermediate.

- Oxidation : The acetyl group is oxidized to a ketone using Jones reagent (CrO3/H2SO4) at 40°C for 6 hours.

- Amidation : The resulting 2-oxoacetamide is coupled with 2,4,6-trimethylaniline via EDC/HOBt-mediated reaction in DMF at room temperature.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | AlCl3, CH2Cl2, 0°C | 65 | 89 |

| Oxidation | CrO3/H2SO4, 40°C | 78 | 92 |

| Amidation | EDC/HOBt, DMF, RT | 82 | 95 |

Advantages: High regioselectivity; compatibility with bulk indole derivatives.

Limitations: Requires stoichiometric AlCl3, generating acidic waste.

Nucleophilic Acyl Substitution Method

This method prioritizes atom economy by leveraging pre-formed 2-oxoacetyl chloride.

Procedure :

- Chloride Formation : 2-Oxoacetic acid is treated with thionyl chloride (2.5 equiv) in toluene under reflux.

- Indole Coupling : The acyl chloride reacts with 1H-indole in the presence of triethylamine (3.0 equiv) at −10°C.

- Aniline Coupling : The intermediate is combined with 2,4,6-trimethylaniline using Pd(PPh3)4 (5 mol%) in THF at 60°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chloride Formation | SOCl2, toluene, reflux | 88 |

| Indole Coupling | Et3N, −10°C | 73 |

| Aniline Coupling | Pd(PPh3)4, THF, 60°C | 68 |

Advantages: Avoids harsh oxidation steps; suitable for gram-scale synthesis.

Limitations: Sensitivity to moisture; requires palladium catalysts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A comparative study of solvents revealed that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may degrade acid-sensitive intermediates.

Table 3.1. Solvent Optimization for Amidation

| Solvent | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 25 | 82 | 5 |

| THF | 60 | 68 | 12 |

| DCM | 0 | 45 | 22 |

Optimal Conditions: DMF at 25°C with 4Å molecular sieves to sequester water.

Catalytic Systems

Palladium-based catalysts significantly improve coupling efficiency over traditional EDCl:

Table 3.2. Catalyst Screening

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | 5 | 82 |

| CuI | 10 | 58 |

| None | – | 32 |

Mechanistic Insight: Pd(0) facilitates oxidative addition with the acyl chloride, enabling faster amide bond formation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 10.21 (s, 1H, NH indole)

- δ 8.12 (d, J = 7.6 Hz, 1H, H4 indole)

- δ 2.31 (s, 6H, CH3 trimethylphenyl)

IR (KBr) :

HPLC : Retention time = 12.4 min (C18 column, 70:30 MeOH/H2O).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology reduces reaction times from 8 hours to 25 minutes while maintaining yields >75%.

Table 5.1. Batch vs. Flow Conditions

| Parameter | Batch | Flow |

|---|---|---|

| Time | 8 h | 25 min |

| Yield | 78% | 76% |

| Purity | 95% | 97% |

Cost Analysis: Flow systems reduce solvent use by 40%, lowering production costs by ~18%.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: :

Comparison with Similar Compounds

Table 1: Structural Features of Selected N-Arylacetamides

- Planarity and Steric Effects : The mesityl group in the target compound introduces significant steric bulk compared to simpler aryl groups (e.g., phenyl in TMPA derivatives). This may reduce molecular planarity and influence crystal packing, as seen in TMPDCA, where steric effects lead to two molecules per asymmetric unit .

- Hydrogen Bonding : The indole NH and acetamide carbonyl groups in the target compound likely form intermolecular hydrogen bonds, similar to the N–H⋯N interactions observed in thiazolyl acetamides . In contrast, TMPA exhibits weaker hydrogen bonding due to its methyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.